6-[(Non-5-enoyl)oxy]nonanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
493004-95-8 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-non-5-enoyloxynonanoic acid |
InChI |
InChI=1S/C18H32O4/c1-3-5-6-7-8-9-15-18(21)22-16(12-4-2)13-10-11-14-17(19)20/h6-7,16H,3-5,8-15H2,1-2H3,(H,19,20) |
InChI Key |
RVXZYKJYFNJRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCC(=O)OC(CCC)CCCCC(=O)O |
Origin of Product |
United States |
Chemical Profile of 6 Non 5 Enoyl Oxy Nonanoic Acid
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is This compound . This name precisely describes its molecular structure:
nonanoic acid : A nine-carbon saturated carboxylic acid which forms the backbone of the molecule.
6-[...oxy] : Indicates that an oxygen atom is attached to the sixth carbon of the nonanoic acid chain, forming an ester linkage.
(non-5-enoyl) : This part describes the acyl group derived from non-5-enoic acid, a nine-carbon fatty acid with a double bond between the fifth and sixth carbon atoms.
The structure consists of a C9 hydroxy fatty acid (nonanoic acid hydroxylated at the 6th position) esterified with a C9 unsaturated fatty acid (non-5-enoic acid).
Physicochemical Properties
The physicochemical properties of this compound are important for its handling, analysis, and understanding its behavior in biological systems.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H32O4 |
| Molecular Weight | 312.45 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Solubility | Predicted to be soluble in organic solvents and poorly soluble in water |
Note: Some properties are predicted based on the structure and properties of similar compounds.
Synthesis and Characterization
The synthesis of specific FAHFAs like this compound is crucial for confirming their structure and for producing sufficient quantities for biological studies.
General synthetic strategies for FAHFAs often involve the esterification of a hydroxy fatty acid with a fatty acid. acs.org For this compound, this would involve the reaction of 6-hydroxynonanoic acid with non-5-enoic acid or its activated derivative (e.g., acyl chloride or anhydride). Enzymatic synthesis using lipases is also a viable and increasingly popular method for producing FAHFAs due to its scalability and environmental benefits. acs.org
The synthesis of the precursor, nonanoic acid (also known as pelargonic acid), can be achieved through various methods, including the oxidation of pelargonic aldehyde or the hydrolysis of pelargonyl chloride. longdom.org It can also be produced through the ozonolysis of oleic acid. atamankimya.com Labeled versions of nonanoic acid, for use in metabolic studies, have been synthesized. nih.gov 9-Oxononanoic acid, a precursor for biopolymers, can be synthesized from linoleic acid using a multi-enzyme cascade. nih.gov Furthermore, 1,9-nonanedioic acid can be biosynthesized from 9-hydroxynonanoic acid. mdpi.com
Characterization of the synthesized this compound would rely on standard analytical techniques:
Mass Spectrometry (MS) : To confirm the molecular weight. High-resolution mass spectrometry provides the accurate mass and elemental composition. encyclopedia.pub
Tandem Mass Spectrometry (MS/MS) : To elucidate the structure by analyzing the fragmentation pattern. The fragmentation can help to identify the constituent fatty acids and the position of the ester linkage. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to provide detailed information about the chemical environment of each atom in the molecule, confirming the structure and stereochemistry.
Chromatography : Techniques like HPLC would be used to purify the compound and, when co-injected with a biological sample, to confirm its identity by retention time matching. nih.govmdpi.com
Chemical Synthesis and Derivatization Strategies for 6 Non 5 Enoyl Oxy Nonanoic Acid and Analogous Constructs
Modern Synthetic Methodologies for Fatty Acid Esters of Hydroxy Fatty Acidsacs.org
The construction of FAHFAs requires sophisticated synthetic strategies to form the characteristic ester bond between a fatty acid and a hydroxy fatty acid. Recent advancements have focused on increasing efficiency, selectivity, and scalability.
Targeted Esterification Reactions for Constructing Complex Fatty Acid Derivatives
Targeted esterification is a cornerstone of FAHFA synthesis. This involves the direct coupling of a hydroxy fatty acid with a fatty acid, often activated to facilitate the reaction. Common methods employ coupling agents like carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach allows for the combination of various fatty acids and hydroxy fatty acids, enabling the synthesis of a diverse range of FAHFA isomers. nih.gov For instance, the synthesis of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) has been achieved by combining different hydroxy fatty acids (C16-C24) with various short-chain fatty acids (C2-C6). nih.gov
Another powerful technique is the use of acid chlorides. For example, palmitoyl-epigallocatechin gallate (PEGCG) has been synthesized by reacting epigallocatechin gallate (EGCG) with palmitic acid chloride. acs.org While effective, these methods can sometimes lack regioselectivity, especially when the hydroxy fatty acid has multiple hydroxyl groups. Therefore, protecting groups may be necessary to ensure the esterification occurs at the desired position.
The reaction conditions for these esterifications are crucial. For example, the synthesis of resveratrol (B1683913) short-chain fatty acid esters was carried out at a near-ambient temperature of 28–30 °C to prevent the degradation of the sensitive resveratrol molecule. nih.gov The choice of solvent is also important, with anhydrous tetrahydrofuran (B95107) (THF) being a common choice. nih.gov
Photochemical Hydroacylation Approaches for Regioselective FAHFA Generation
Photochemical methods offer an environmentally friendly and regioselective alternative for synthesizing FAHFA precursors. mdpi.com A notable approach involves the photochemical hydroacylation of terminal alkenes, such as ω-alkenoic acids or ω-alkenyl alcohols, with aldehydes. mdpi.com This reaction, often initiated by a photoinitiator like phenylglyoxylic acid, produces ketones. mdpi.com These resulting ketones can then be readily reduced to the corresponding hydroxy derivatives, which are subsequently esterified with a fatty acid to yield the final FAHFA product. mdpi.com This method provides a practical route to constructing a library of racemic FAHFAs with the hydroxyl group at various positions along the aliphatic chain. mdpi.com
Chemo-Enzymatic Syntheses Utilizing Lipases for Enhanced Selectivity
Chemo-enzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. acs.orgnih.gov Lipases, in particular, have proven to be highly effective for the selective esterification of hydroxy fatty acids. acs.orgnih.gov Candida antarctica lipase (B570770) A (CALA) is a secondary alcohol-specific lipase that can mediate the selective esterification of a hydroxy fatty acid with another fatty acid, leading to the formation of diverse FAHFA analogs. acs.orgnih.gov
A powerful chemo-enzymatic cascade strategy involves three main steps:
Hydratase-catalyzed hydration: Unsaturated fatty acids are hydrated using a hydratase enzyme to produce a variety of hydroxy fatty acids (HFAs). acs.orgnih.gov
Lipase-mediated esterification: The generated HFAs are then selectively esterified with a fatty acid using a lipase like CALA. acs.orgnih.gov
Chemical coupling: The final FAHFA can be further modified, for example, by coupling it to other molecules like glycerophosphatidylcholine using carbodiimide (B86325) chemistry. acs.orgnih.gov
This chemo-enzymatic route is advantageous due to its reliance on natural building blocks and biocatalysts, making it a facile, scalable, and highly selective method that produces high yields. acs.orgnih.gov A fully enzymatic, one-pot, two-step cascade system has also been developed using two hydratases from Lactobacillus acidophilus and CALA to produce optically pure FAHFAs. nih.govresearchgate.net
Stereoselective Synthesis and Enantiomeric Resolution Approaches for Chiral Fatty Acid Esters
Many FAHFAs contain chiral centers, and their biological activity is often dependent on their stereochemistry. Therefore, methods for stereoselective synthesis and enantiomeric resolution are crucial.
A general methodology for the asymmetric synthesis of HFAs and FAHFAs has been developed. researcher.life This approach utilizes an enantioselective organocatalytic synthesis of asymmetric terminal epoxides from monoprotected α,ω-diols. researcher.life The subsequent ring-opening of the epoxide with a Grignard reagent introduces the hydroxyl group at a specific position with high enantiomeric purity. researcher.life MacMillan's third-generation imidazolidinone organocatalyst is effective for the epoxidation step. researcher.life
For racemic mixtures of chiral fatty acid esters, enantiomeric resolution is necessary. This is commonly achieved by converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. wikipedia.orglibretexts.orglibretexts.org These diastereomers have different physical properties and can be separated by techniques like crystallization. libretexts.orglibretexts.org For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to form diastereomeric esters, which can then be separated. libretexts.orglibretexts.org Subsequent hydrolysis of the separated esters yields the enantiomerically pure alcohols. libretexts.orglibretexts.org
Chiral chromatography is another powerful tool for separating enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases can effectively resolve enantiomers of chiral fatty acid derivatives. nih.gov The separation efficiency depends on factors such as the fatty acid's chain length, the substituents at the chiral center, and the type of derivative. nih.gov
Preparation of Isotopic Analogs (e.g., Deuterated, ¹³C-labeled) for Mechanistic Probes
Isotopically labeled analogs of FAHFAs are invaluable tools for studying their metabolic pathways, and for use as internal standards in mass spectrometry-based quantification. researcher.lifeunibas.itnih.gov
Several methods exist for preparing deuterated and ¹³C-labeled fatty acids. Deuterium can be introduced at the α-position (C-2) of a carboxylic acid through a homologation procedure, allowing for the synthesis of 2,2-dideuterated fatty acids. unibas.itresearchgate.net This process can be repeated to create polydeuterated fatty acids. unibas.itresearchgate.net For introducing ¹³C, a common method involves the nucleophilic substitution of a leaving group with labeled potassium cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid. researchgate.net
A synthetic scheme for preparing [9-¹⁴C]nonanoic acid has been described, which involves the displacement of an alkyl iodide with a [¹⁴C]methyl group using a cuprate (B13416276) intermediate. nih.gov This labeled nonanoic acid can then be used in the synthesis of labeled 6-[(non-5-enoyl)oxy]nonanoic acid. The synthesis of deuterated HFAs and FAHFAs has also been achieved, providing useful tools for biological and mass spectrometry studies. researcher.life
Isotope-labeled fatty acids are used as tracers to study fatty acid metabolism. metsol.com For example, a stable isotope-labeled fatty acid, such as ¹³C-palmitate, can be infused intravenously to determine the rate of appearance of endogenous unlabeled fatty acids. metsol.com Similarly, the incorporation of isotope-labeled FAHFAs into other lipid classes, like triacylglycerols, has been studied in adipocytes to understand their metabolic fate. nih.gov
Combinatorial Synthesis of Structural Libraries for High-Throughput Screening in Researchacs.orgunibas.it
Combinatorial chemistry and high-throughput screening are powerful approaches for discovering new materials and molecules with desired properties. umd.edunih.gov This strategy involves the parallel synthesis of a large number of diverse compounds, creating a "library" that can be rapidly screened for biological activity. umd.edunih.gov
In the context of FAHFAs, combinatorial synthesis allows for the creation of extensive libraries of structural analogs. mdpi.com By systematically varying the fatty acid and hydroxy fatty acid components, researchers can generate a wide array of FAHFAs with different chain lengths, degrees of unsaturation, and positions of the ester linkage. This is exemplified by the synthesis of sixty isomeric SFAHFAs by combining twelve different hydroxy fatty acids with five different short-chain fatty acids. nih.gov
These libraries are then subjected to high-throughput screening assays to identify compounds with interesting biological activities, such as anti-inflammatory or insulin-sensitizing effects. mdpi.com For example, a library of 9-PAHSA analogs with varying fatty acid chain lengths was synthesized and screened for their ability to inhibit the production of the inflammatory cytokine IL-6. mdpi.com Mass spectrometry-based methods have been developed for the rapid, high-throughput analysis of fatty acid compositions in engineered microbial systems, which can facilitate the screening of libraries for desired products. nih.gov The data generated from these screens can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective FAHFA-based therapeutics.
Elucidation of Biological Activity and Molecular Mechanisms of Fatty Acid Esters
Structure-Activity Relationship (SAR) Profiling of Fatty Acid Esters
The biological effects of fatty acid esters are intricately linked to their chemical structures. nih.govlipotype.com By systematically modifying different parts of the molecule, researchers can deduce which structural features are crucial for its activity, a process known as structure-activity relationship (SAR) profiling.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. nih.govqsartoolbox.org These models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of a compound's potency and potential toxicological endpoints. qsartoolbox.orgnih.govyoutube.com For fatty acid esters, QSAR models can be developed to predict activities such as enzymatic inhibition or receptor binding. nih.gov
The process typically involves:
Data Collection: Gathering a dataset of fatty acid esters with known biological activities.
Descriptor Calculation: Determining various molecular descriptors for each compound, which quantify its structural, electronic, and physicochemical properties.
Model Building: Using statistical methods to create a correlation between the descriptors and the observed biological activity. nih.gov
Model Validation: Testing the predictive power of the model using an external set of compounds. nih.gov
While specific QSAR models for 6-[(Non-5-enoyl)oxy]nonanoic acid are not publicly available, general models for fatty acid esters can provide insights into its potential bioactivity based on its structural features.
Table 1: Hypothetical QSAR Data for a Series of Fatty Acid Esters
| Compound | Lipophilicity (logP) | Molecular Weight | Biological Activity (IC50, µM) |
| Ester 1 | 4.5 | 280 | 15.2 |
| Ester 2 | 5.2 | 310 | 8.7 |
| Ester 3 | 5.8 | 340 | 4.1 |
| Ester 4 | 6.5 | 370 | 1.9 |
This table illustrates the type of data used in QSAR modeling, where physicochemical properties are correlated with biological activity. The data is hypothetical and for illustrative purposes only.
Influence of Alkyl Chain Length, Degree of Saturation, and Double Bond Position on Bioactivity
The bioactivity of fatty acid esters is significantly influenced by the length of the alkyl chains, the number of double bonds (degree of saturation), and the position of these double bonds. nih.govresearchgate.netrjwave.orgmdpi.comresearchgate.net
Alkyl Chain Length: The length of the fatty acid and the alcohol moieties can affect the compound's lipophilicity and its ability to interact with biological membranes and protein binding sites. nih.govresearchgate.net Studies on various fatty acid esters have shown that an optimal chain length often exists for maximum bioactivity. researchgate.net For instance, in a series of erythorbyl fatty acid esters, erythorbyl myristate (C14) exhibited the strongest antibacterial activity. researchgate.net
Degree of Saturation: The presence of double bonds (unsaturation) introduces kinks in the alkyl chain, affecting its flexibility and packing within biological membranes. libretexts.org Unsaturated fatty acid esters often exhibit different biological activities compared to their saturated counterparts. nih.govmdpi.com For example, the ethyl esters of oleic acid (C18:1) and linoleic acid (C18:2) were found to be better immunological adjuvants than the saturated stearic acid (C18:0) ester. nih.gov
Double Bond Position: The location of the double bond within the alkyl chain is a critical determinant of biological function. rsc.org Different positional isomers can have distinct interactions with enzymes and receptors, leading to varied biological outcomes. The geometry of the double bond (cis or trans) is also crucial, with naturally occurring fatty acids predominantly having cis-configured double bonds. libretexts.org
Table 2: Influence of Structural Modifications on the Bioactivity of Fatty Acid Esters
| Structural Feature | General Effect on Bioactivity | Example |
| Alkyl Chain Length | Optimal length often required for activity. researchgate.net | Adjuvant activity of ethyl esters increases with acyl chain length of 16 or more carbons. nih.gov |
| Degree of Saturation | Unsaturated esters can have higher activity. nih.gov | Ethyl oleate (B1233923) (C18:1) and linoleate (B1235992) (C18:2) are better adjuvants than ethyl stearate (B1226849) (C18:0). nih.gov |
| Double Bond Position | Specific positions can be critical for target interaction. rsc.org | Isomeric fatty acids show different biological functions. rsc.org |
This table summarizes general trends observed in structure-activity relationship studies of fatty acid esters.
For this compound, its structure consists of a C9 dicarboxylic acid backbone esterified with a C9 monounsaturated fatty alcohol (non-5-enol). The C9 chain length and the specific position of the double bond at the 5th carbon of the nonenoyl group are key features that would determine its interaction with biological targets.
Stereochemical Determinants of Molecular Recognition and Functional Outcome
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govnih.gov Chiral centers in a molecule can lead to different enantiomers or diastereomers, which may exhibit vastly different pharmacological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively bind to one stereoisomer over another.
For FAHFAs, the stereochemistry at the carbon atom bearing the hydroxyl group and any chiral centers in the esterified fatty acid are critical. nih.gov For instance, studies on other chiral molecules have shown that only specific isomers display significant biological potency, suggesting that their uptake and interaction with targets are stereoselective. nih.gov While the specific stereochemistry of naturally occurring this compound is not detailed in the available literature, it is highly probable that its biological activity is dependent on its specific stereoisomeric form.
Investigation of Molecular Targets and Intracellular Signaling Pathways
Understanding the molecular targets and the signaling pathways modulated by a compound is crucial for elucidating its mechanism of action. For fatty acid esters, these can range from specific enzymes to broader effects on cellular metabolism.
Enzymatic Inhibition Studies (e.g., Isoleucyl-tRNA Synthetase inhibition by related mupirocin)
One potential mechanism of action for fatty acid-like molecules is the inhibition of essential enzymes. A well-known example is the antibiotic mupirocin, which is structurally related to a fatty acid and acts by inhibiting bacterial isoleucyl-tRNA synthetase (IleRS). nih.govnih.gov IleRS is a crucial enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA during protein synthesis. nih.gov Inhibition of this enzyme leads to the cessation of protein production and ultimately bacterial death. nih.gov
Given the structural similarities of this compound to fatty acids, it is plausible that it or its metabolites could inhibit enzymes involved in fatty acid metabolism or other essential cellular processes. The identification of specific enzymatic inhibitors often involves high-throughput screening of compound libraries followed by detailed kinetic studies to determine the mode of inhibition. medchemexpress.com
Table 3: Examples of Enzyme Inhibition by Fatty Acid-Related Compounds
| Compound | Target Enzyme | Organism | Mechanism of Action |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) nih.govnih.gov | Bacteria | Competitive inhibition, halting protein synthesis. nih.gov |
| Compound 36a | Isoleucyl-tRNA Synthetase (IleRS) medchemexpress.com | Not specified | Potent and selective inhibitor. medchemexpress.com |
This table provides examples of known inhibitors of isoleucyl-tRNA synthetase, a potential target class for fatty acid-like molecules.
Modulation of Cellular Lipid Homeostasis and Metabolic Fluxes
Fatty acids and their derivatives are central players in cellular lipid homeostasis, serving as energy sources, building blocks for membranes, and signaling molecules. nih.govyoutube.com Exogenously supplied fatty acid esters can be hydrolyzed to release fatty acids and alcohols, which can then enter various metabolic pathways, thereby influencing the cellular lipid pool and metabolic fluxes. nih.govcreative-proteomics.com
The introduction of a specific fatty acid ester like this compound could:
Alter Membrane Composition: The incorporation of its constituent fatty acids into cellular membranes could change membrane fluidity and the function of membrane-associated proteins.
Influence Lipid Storage: The released fatty acids can be stored as neutral lipids, such as triglycerides and cholesteryl esters, within lipid droplets. creative-proteomics.comnih.gov This process is crucial for energy storage and protecting cells from the lipotoxicity of free fatty acids. creative-proteomics.com
Impact Signaling Pathways: Fatty acids and their metabolites can act as signaling molecules, activating nuclear receptors (e.g., PPARs) or modulating the activity of signaling enzymes, thereby influencing gene expression and cellular responses.
Interactions with Specific Receptors or Membrane-Associated Proteins
Fatty acid esters of hydroxy fatty acids exert many of their biological effects through interactions with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs). These receptors are key in translating extracellular lipid signals into intracellular responses. The primary targets identified for FAHFAs are GPR120 and GPR40. nih.gov
GPR120: This receptor is a known sensor for long-chain fatty acids, including omega-3 fatty acids, and plays a critical role in mediating their anti-inflammatory effects. nih.gov Activation of GPR120 by FAHFAs in macrophages has been shown to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. researchgate.net In the context of metabolic regulation, GPR120 activation in adipocytes and other cell types can enhance insulin (B600854) sensitivity and promote the browning of white adipose tissue, a process associated with increased energy expenditure. nih.gov The anti-inflammatory actions of GPR120 are particularly relevant in the context of neuroinflammation, where its activation in microglia can suppress reactivity and alleviate sickness- and anxiety-like behaviors. nih.gov
GPR40: This receptor is highly expressed in pancreatic β-cells and plays a significant role in glucose-stimulated insulin secretion (GSIS). nih.gov The binding of fatty acids, including potentially FAHFAs like this compound, to GPR40 leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3). This process mobilizes intracellular calcium stores, leading to an influx of extracellular calcium, which is a critical step in potentiating insulin release. nih.govnih.gov Studies have demonstrated that the GPR40-mediated potentiation of GSIS is dependent on the IP3R1/STIM1/Orai1 pathway. nih.gov
The interaction of FAHFAs with these receptors is highly dependent on the specific isomeric structure of the FAHFA, including the length and saturation of the fatty acid chains and the position of the ester linkage.
Interactive Table: FAHFA Interactions with GPCRs
| FAHFA Isomer | Receptor Target | Cellular Effect |
| Palmitic acid hydroxy stearic acids (PAHSAs) | GPR40 | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) nih.gov |
| Oleic acid hydroxy stearic acid (OAHSA) | GPR120 | Anti-inflammatory effects in macrophages researchgate.net |
| Docosahexaenoic acid hydroxy linoleic acid (DHAHLA) | GPR120 | Anti-inflammatory and pro-resolving properties nih.gov |
Research into Anti-inflammatory and Metabolic Regulatory Potentials of FAHFAs
The discovery of FAHFAs as a class of endogenous lipids has opened new avenues for understanding the interplay between lipid metabolism, inflammation, and metabolic diseases like type 2 diabetes. nih.gov Extensive research has focused on elucidating the anti-inflammatory and metabolic regulatory potentials of various FAHFA isomers.
Anti-inflammatory Potential:
FAHFAs have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. researchgate.net For instance, certain FAHFA isomers can attenuate the expression and secretion of pro-inflammatory cytokines and chemokines in immune cells stimulated with lipopolysaccharide (LPS). nih.gov The anti-inflammatory effects are often mediated through the activation of GPR120, which leads to the inhibition of the TLR4-NF-κB signaling pathway. researchgate.net
Research on specific FAHFA isomers, such as 9-PAHSA and 12-OAHSA, has shown that they can significantly inhibit LPS-induced cytotoxicity and suppress inflammatory responses in macrophages. researchgate.net Furthermore, novel FAHFAs derived from omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), have been identified and shown to possess potent anti-inflammatory properties. nih.govnih.gov These findings suggest that the structural diversity of FAHFAs allows for a nuanced regulation of inflammatory processes. Some studies indicate that FAHFAs with lower branching from the carboxylate head group are more likely to be anti-inflammatory. nih.gov
Metabolic Regulatory Potential:
The metabolic regulatory effects of FAHFAs are closely linked to their ability to improve glucose homeostasis and insulin sensitivity. researchgate.net By activating GPR40 in pancreatic β-cells, FAHFAs can enhance glucose-stimulated insulin secretion. nih.gov In addition to their effects on insulin secretion, FAHFAs can also improve insulin action in peripheral tissues such as adipose tissue and the liver. nih.gov
Studies have shown that administration of certain FAHFAs to obese mice can reduce blood glucose levels and insulin resistance. researchgate.net This is often associated with a decrease in inflammatory markers in adipose tissue, highlighting the link between inflammation and metabolic dysregulation. researchgate.net The metabolic benefits of FAHFAs may also be linked to their ability to be incorporated into and released from triacylglycerol stores, suggesting a role for FAHFA-containing triacylglycerols as a reservoir for these bioactive lipids. nih.govnih.gov The metabolism of the cis-5-enoyl-CoA structural component, which is related to the non-5-enoyl part of this compound, has been studied in the context of mitochondrial beta-oxidation, indicating that the saturation and bond position of the fatty acid chain influences its metabolic flux. nih.gov
Interactive Table: Summary of Research Findings on FAHFA Potentials
| FAHFA Family/Isomer | Model System | Key Finding | Reference |
| Palmitic acid hydroxy stearic acids (PAHSAs) | Mice | Improve insulin sensitivity and glucose tolerance. nih.gov | nih.gov |
| Oleic-acid-12-hydroxy-stearic-acid (12-OAHSA) | Obese Mice | Reduced blood glucose and insulin resistance; decreased adipose tissue inflammation. researchgate.net | researchgate.net |
| Docosahexaenoic acid hydroxy linoleic acid (DHAHLA) | Macrophages | Exerted anti-inflammatory and pro-resolving properties. nih.gov | nih.gov |
| General FAHFAs | Pancreatic β-cells | Potentiate glucose-stimulated insulin secretion via GPR40. nih.gov | nih.gov |
Advanced Analytical Methodologies for Characterizing Fatty Acid Esters in Research
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatographic methods are paramount for separating the target compound from complex matrices, reaction byproducts, or degradants. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling Complex Lipid Mixtures
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids and their esters, prized for its high separation efficiency and sensitive detection. nih.govuib.no For a compound like 6-[(Non-5-enoyl)oxy]nonanoic acid, direct analysis by GC-MS is possible, though it often requires a derivatization step to increase volatility and improve chromatographic peak shape. The carboxylic acid moiety is typically converted to a more volatile ester, most commonly a methyl ester (FAME), through reaction with an agent like BF₃-methanol or diazomethane.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. Non-polar or mid-polarity columns (e.g., those with a 5% phenyl polymethylsiloxane stationary phase) are typically used. nih.gov The retention time of the analyte is a key identifier, influenced by its volatility and interaction with the stationary phase.
Following separation, the analyte enters the mass spectrometer, where it undergoes ionization, typically by electron ionization (EI). The high energy of EI (70 eV) causes predictable and reproducible fragmentation of the molecule. lu.se Analysis of this fragmentation pattern is crucial for structural elucidation. For the methyl ester of this compound, key fragmentation pathways would include:
Cleavage alpha to the ester and carboxylic acid functional groups.
Fragmentation at the ester linkage, yielding ions corresponding to the nonenoyl and the 6-oxononanoate portions.
Characteristic fragmentation of the hydrocarbon chains, including losses of successive alkyl fragments.
The combination of retention time and the unique mass spectrum provides a high degree of confidence in the identification of the target compound and any related impurities. nih.gov
Table 1: Predicted GC-MS Fragmentation Data for Methyl 6-[(Non-5-enoyl)oxy]nonanoate This table presents hypothetical major fragment ions (m/z) based on standard fragmentation rules for fatty acid esters.
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 327 | [M-CH₃O]⁺ (Loss of methoxy (B1213986) group from the methyl ester) |
| 299 | [M-C₄H₇]⁺ (Loss of butyl radical from nonenoyl chain) |
| 155 | [C₉H₁₅O₂]⁺ (Non-5-enoyl acylium ion) |
| 139 | [C₉H₁₅O]⁺ (Fragment from nonenoyl portion) |
| 187 | [C₉H₁₅O₄]⁺ (Fragment containing the 6-oxononanoate methyl ester) |
| 74 | McLafferty rearrangement fragment, characteristic of methyl esters |
Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Polar and Thermolabile Analytes
For analytes that are polar, non-volatile, or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govnih.gov this compound, with its free carboxylic acid and higher molecular weight, is well-suited for LC-MS analysis, which avoids the need for derivatization. Ultra-High Performance Liquid Chromatography (UHPLC) provides robust and rapid separations of complex lipid mixtures. miami.edu
The compound is typically separated using a reversed-phase column (e.g., C8 or C18) with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net An ion-pairing agent or a pH modifier may be added to the mobile phase to improve peak shape for the carboxylic acid. nih.gov
After elution from the LC column, the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates the intact molecular ion with minimal fragmentation, such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. uib.no
Coupling this with a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, allows for the determination of the analyte's mass with extremely high accuracy (typically <5 ppm). miami.eduresearchgate.net This precise mass measurement enables the confident determination of the elemental formula, a critical step in identifying an unknown compound or confirming the structure of a synthesized one.
Table 2: Predicted LC-HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₈H₃₂O₄ |
| Theoretical Exact Mass | 328.22951 u |
| Ion (Negative ESI Mode) | [M-H]⁻ |
| Predicted m/z (Negative Mode) | 327.22244 |
| Ion (Positive ESI Mode) | [M+H]⁺ |
| Predicted m/z (Positive Mode) | 329.23706 |
Spectroscopic Techniques for Comprehensive Structural Confirmation
While chromatography provides separation and mass data, spectroscopic techniques are indispensable for confirming the precise atomic connectivity and functional group composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Positional and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. rsc.org A full suite of experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, is required for the unambiguous assignment of this compound.
¹H NMR: This experiment provides information on the chemical environment of each proton. The spectrum would show distinct signals for the terminal methyl groups, the aliphatic methylene (B1212753) (-(CH₂)n-) chains, the protons adjacent to the double bond (vinylic), the protons alpha to the carbonyl groups, and a key downfield signal for the proton on the carbon bearing the ester oxygen (-CH-O-). The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the two carbonyl carbons (one for the ester, one for the carboxylic acid), the two sp²-hybridized carbons of the double bond, the sp³-hybridized carbon attached to the ester oxygen, and multiple signals for the methylene and methyl carbons in the aliphatic chains.
2D NMR: Two-dimensional techniques are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of the H-C-C-H spin systems within the two fatty acid chains.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the different fragments. It shows correlations between protons and carbons that are separated by two or three bonds. This would be essential to definitively confirm that the non-5-enoyl group is esterified at the C6 position of the nonanoic acid chain by observing a correlation between the C6 proton of the nonanoic acid and the carbonyl carbon of the nonenoyl group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predicted values in CDCl₃ relative to TMS at 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH ₃ (nonenoyl) | ~0.90 | Triplet (t) |
| -CH ₃ (nonanoic) | ~0.88 | Triplet (t) |
| -(CH ₂)n- (both chains) | 1.25-1.40 | Multiplet (m) |
| -CH ₂-COOH | ~2.35 | Triplet (t) |
| -CH ₂-C=O (nonenoyl) | ~2.25 | Triplet (t) |
| -CH =CH - | 5.30-5.45 | Multiplet (m) |
| -CH -O-C=O | ~4.90 | Multiplet (m) |
| -COOH | 10.0-12.0 | Broad Singlet (br s) |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values in CDCl₃ relative to the solvent signal at 77.16 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~179-181 |
| -C =O (ester) | ~173-174 |
| -C H=C H- | ~125-135 |
| -C H-O-C=O | ~70-75 |
| -C H₂-COOH | ~34 |
| -C H₂-C=O (ester) | ~31-33 |
| -(C H₂)n- (aliphatic) | ~22-32 |
| -C H₃ (both chains) | ~14 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugated Systems
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemicalbook.com For this compound, the IR spectrum would provide clear evidence for its key structural features. A very broad absorption band between 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group. nist.gov Two distinct carbonyl (C=O) stretching bands would be expected: one for the carboxylic acid (~1710 cm⁻¹) and one for the ester (~1735-1740 cm⁻¹). A C=C stretch for the alkene would appear around 1650 cm⁻¹, and a strong C-O stretching band for the ester linkage would be visible in the 1150-1250 cm⁻¹ region.
Table 5: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1150 - 1250 | Strong |
| C=C (Alkene) | 1640 - 1680 | Medium, sharp |
| C-H (sp²) | 3010 - 3100 | Medium |
Impurity Profiling and Purity Assessment in Research-Grade Materials
Ensuring the purity of research-grade materials is critical for the validity and reproducibility of experimental results. sigmaaldrich.com For a synthesized compound like this compound, impurity profiling involves identifying and quantifying any unintended substances. researchgate.net
Potential impurities could include:
Unreacted Starting Materials: Such as 6-hydroxynonanoic acid and non-5-enoic acid.
Isomeric Byproducts: Positional isomers resulting from the esterification at a different hydroxyl position on the nonanoic acid or migration of the double bond in the nonenoyl chain.
Side-Reaction Products: Such as self-esterification products (dimers, oligomers) or oxidation products (e.g., epoxides at the double bond).
Residual Reagents and Solvents: Catalysts, coupling agents, or solvents used during the synthesis and purification process. mdpi.com
Table 6: Potential Impurities and Recommended Analytical Methods
| Potential Impurity | Chemical Structure | Recommended Detection Method |
| 6-Hydroxynonanoic acid | C₉H₁₈O₃ | LC-HRMS |
| Non-5-enoic acid | C₉H₁₆O₂ | LC-HRMS, GC-MS (as methyl ester) |
| Positional Isomers | e.g., 5-[(Non-5-enoyl)oxy]nonanoic acid | LC-HRMS, GC-MS (based on retention time shift) |
| Oxidation Products | e.g., 6-[(5,6-epoxynonanoyl)oxy]nonanoic acid | LC-HRMS |
Emerging Analytical Approaches for In Situ and Spatially Resolved Lipidomics
Recent advancements in analytical chemistry have paved the way for in situ and spatially resolved lipidomics, offering unprecedented insights into the spatial distribution and metabolic dynamics of lipids within tissues and even single cells. These emerging techniques are poised to revolutionize our understanding of the roles of fatty acid esters like this compound in physiological and pathological processes.
Mass spectrometry imaging (MSI) is at the forefront of spatially resolved lipidomics. nih.gov Techniques such as air-flow-assisted desorption electrospray ionization (AFADESI)-MSI and matrix-assisted laser desorption/ionization (MALDI)-MSI enable the visualization of the distribution of hundreds of lipids directly from tissue sections. nih.govnih.gov These methods have been successfully applied to map the aberrant metabolism of fatty acids and phospholipids (B1166683) in disease models and to track the transfer of bacterial lipids to host tissues. nih.govnih.gov The development of high-coverage, database-driven approaches facilitates the rapid and accurate annotation of the vast number of ions detected in MSI experiments. nih.gov
Another innovative approach is subcellular photocatalytic labeling. bioengineer.org This method allows for the targeted labeling of lipids within specific organelles, providing a means to study lipid transport and composition with high spatial resolution. bioengineer.org By combining this specific labeling with advanced mass spectrometry, researchers can obtain quantitative data on lipid fluxes and turnover rates, offering a dynamic view of lipid metabolism. bioengineer.org
Shotgun lipidomics, which involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation, offers a high-throughput approach to lipid analysis. youtube.com When combined with laser capture microdissection (LCM), shotgun lipidomics can be used to analyze the lipid composition of specific histological features within a tissue, providing spatially resolved lipid profiles. youtube.com
Table 2: Emerging Analytical Approaches for Lipid Analysis
| Technique | Principle | Spatial Resolution | Key Advantages | Research Applications |
|---|---|---|---|---|
| Mass Spectrometry Imaging (MSI) | Direct analysis of molecules from a surface to create a spatial map of their distribution. nih.gov | Micrometer scale. nih.gov | In situ analysis, visualization of lipid distribution in tissues. nih.govnih.gov | Studying metabolic changes in disease, host-microbe interactions. nih.govnih.govbiorxiv.org |
| Subcellular Photocatalytic Labeling | Organelle-specific labeling of lipids followed by MS analysis. bioengineer.org | Sub-organelle level. bioengineer.org | Spatially and temporally resolved lipid trafficking, quantitative analysis of lipid transport. bioengineer.org | Investigating lipid metabolism and organelle cross-talk. bioengineer.org |
| Shotgun Lipidomics with LCM | Direct MS analysis of lipid extracts from laser-microdissected tissue regions. youtube.com | Dependent on LCM. youtube.com | High-throughput, analysis of specific cell populations or histological zones. youtube.com | Spatially defined analysis of tissue lipidomes in health and disease. youtube.com |
These emerging techniques hold immense promise for elucidating the precise roles of specific fatty acid esters in complex biological systems. By providing spatial and dynamic information, they move beyond simple quantification to offer a more holistic understanding of lipid function.
Prospective Research Directions and Academic Applications of 6 Non 5 Enoyl Oxy Nonanoic Acid Analogs
Elucidating Roles in Endogenous Lipid Signaling and Intercellular Communication Pathways
The structure of 6-[(Non-5-enoyl)oxy]nonanoic acid suggests its potential involvement in lipid signaling pathways. Lipid signaling molecules are crucial for a variety of cellular processes, acting as messengers that can diffuse through membranes to their sites of action. wikipedia.orgqiagen.com The generation of such signaling molecules is often on-demand, in response to specific cellular stimuli. wikipedia.orgqiagen.com
The presence of a monounsaturated C9 fatty acid (non-5-enoic acid) linked to another C9 fatty acid (nonanoic acid) positions this molecule within the broader class of FAHFAs. These lipids have been identified as endogenous signaling molecules in mammals, with specific isomers demonstrating distinct biological activities. mdpi.com Future research could investigate whether this compound is endogenously produced and what physiological or pathological conditions might regulate its biosynthesis. Its structural similarity to other signaling lipids suggests it could interact with G-protein coupled receptors (GPCRs), nuclear receptors, or other cellular targets to modulate signaling cascades. wikipedia.org The unsaturated acyl chain, in particular, may confer specific receptor binding affinities or influence membrane dynamics, thereby affecting intercellular communication.
Rational Design and Synthesis of Chemical Probes for Biochemical Pathway Elucidation
To investigate the potential biological roles of this compound, the rational design and synthesis of chemical probes will be essential. The synthesis of FAHFAs can be challenging due to the need for strategic introduction of the ester bond. mdpi.com Methodologies for the synthesis of saturated and unsaturated hydroxy fatty acids, which are precursors to FAHFAs, have been developed and could be adapted for the synthesis of this compound and its analogs. nih.govnih.gov
A potential synthetic route could involve the synthesis of 6-hydroxynonanoic acid, followed by esterification with non-5-enoic acid. The synthesis of various regioisomers of hydroxylauric acids has been achieved, providing a template for the synthesis of the necessary 6-hydroxynonanoic acid precursor. nih.gov Once synthesized, analogs of this compound could be developed into chemical probes by incorporating reporter groups such as fluorescent tags or affinity labels. These probes would be invaluable tools for identifying the protein targets of this lipid, elucidating its metabolic pathways, and visualizing its subcellular localization.
Exploration of Bioactivity in Diverse Model Organisms and Cell Culture Systems for Fundamental Insights
Academic Investigations into Antimicrobial Activity
Nonanoic acid, a constituent of the target molecule, is known to possess antimicrobial properties. mdpi.com This suggests that this compound and its analogs could also exhibit antimicrobial activity. Research could be conducted to evaluate the efficacy of these compounds against a range of pathogenic bacteria and fungi. Such studies would involve determining the minimum inhibitory concentrations (MICs) and exploring the mechanisms of action, which could involve disruption of the cell membrane or inhibition of essential enzymes. The presence of the ester linkage and the unsaturated acyl chain may modulate the antimicrobial activity compared to nonanoic acid alone, potentially leading to enhanced potency or a different spectrum of activity.
Research into Metabolic Syndrome and Insulin (B600854) Sensitivity Mechanisms
FAHFAs have been shown to have beneficial effects on glucose metabolism and insulin sensitivity. mdpi.com This makes this compound a compelling candidate for investigation in the context of metabolic syndrome. The structural component, non-5-enoic acid, can be transported into cells and activated to its coenzyme A derivative, non-5-enoyl-CoA, suggesting its integration into cellular metabolic pathways.
Future research in adipocyte and myocyte cell culture systems could explore the effects of this compound on glucose uptake, lipogenesis, and the expression of genes involved in insulin signaling. Studies in animal models of obesity and diabetes would be crucial to determine if this compound can improve glucose tolerance and insulin sensitivity in vivo. Elucidating the molecular targets and mechanisms through which this lipid exerts its effects could provide fundamental insights into the regulation of energy metabolism.
Contribution to Fundamental Research in Chemical Biology, Enzymology, and Natural Product Chemistry
The study of novel lipids like this compound can significantly contribute to fundamental research in several disciplines. In chemical biology, the synthesis and application of probes based on this molecule would advance our understanding of lipid-protein interactions and the spatial and temporal dynamics of lipid signaling.
From an enzymology perspective, identifying the enzymes responsible for the biosynthesis and degradation of this compound would be a key area of investigation. This would involve searching for novel lipases, esterases, or acyltransferases. The substrate specificity of these enzymes could reveal new principles in enzyme catalysis and lipid metabolism.
In the realm of natural product chemistry, a systematic search for this compound in various biological sources, from microbes to mammals, could lead to its discovery as a new natural product. This would open up avenues to explore its evolutionary origins and its ecological or physiological functions in the organisms that produce it. The unique structure of this FAHFA could also inspire the synthesis of other novel lipid structures with potentially valuable biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
